7-tert-butyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-tert-butyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine typically involves a multi-step process. One common method includes the reaction of 4,4-dimethyl-3-oxopentanenitrile with hydrazine hydrate to form 3-amino-5-tert-butylpyrazole . This intermediate then undergoes further reactions to form the final compound. The reaction conditions often involve the use of solvents such as methanol and catalysts to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-tert-butyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
7-tert-butyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential biological activities, making it a candidate for further biological studies.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 7-tert-butyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s structure allows it to interact with multiple biological targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-tert-butyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine include other pyrazolo[1,5-a]pyrimidine derivatives such as:
- 3-amino-5-tert-butylpyrazole
- Other substituted pyrazolo[1,5-a]pyrimidines
Uniqueness
What sets this compound apart from similar compounds is its unique combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl, methyl, and phenyl groups can affect the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
7-tert-butyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3/c1-12-10-15(17(2,3)4)20-16(18-12)11-14(19-20)13-8-6-5-7-9-13/h5-11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXAPQBVUWQZMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)C(C)(C)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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